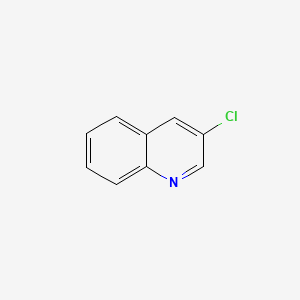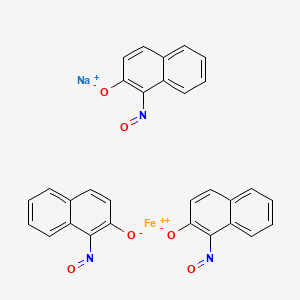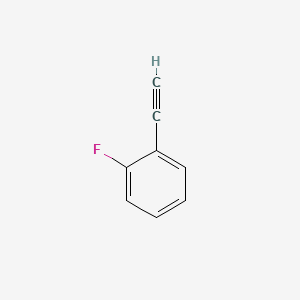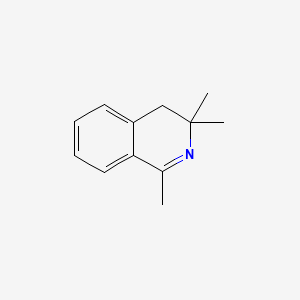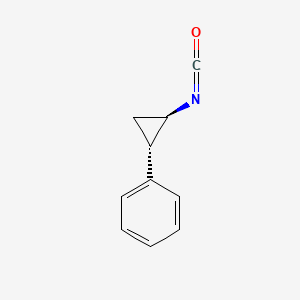
trans-2-Phenylcyclopropyl isocyanate
Descripción general
Descripción
Trans-2-Phenylcyclopropyl isocyanate is a chemical compound used as an isocyanate monomer during general solid-phase synthesis for the identification of peroxisome proliferator-activated receptor ligands .
Synthesis Analysis
The synthesis of trans-2-Phenylcyclopropyl isocyanate involves its use as an isocyanate monomer during general solid-phase synthesis .
Molecular Structure Analysis
The molecular formula of trans-2-Phenylcyclopropyl isocyanate is C10H9NO. The InChI string representation is InChI=1S/C10H9NO/c12-7-11-10-6-9 (10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 .
Chemical Reactions Analysis
Trans-2-Phenylcyclopropyl isocyanate is used as an isocyanate monomer during general solid-phase synthesis .
Physical And Chemical Properties Analysis
Trans-2-Phenylcyclopropyl isocyanate has a molecular weight of 159.18 g/mol. It is a liquid at room temperature with a density of 1.074 g/mL at 25 °C. It has a refractive index of 1.546 (lit.) and a boiling point of 75-76 °C/0.5 mmHg (lit.) .
Aplicaciones Científicas De Investigación
- Application : “trans-2-Phenylcyclopropyl isocyanate” is used as an isocyanate monomer during general solid-phase synthesis .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, in general, isocyanates are used in reactions with compounds containing alcohol (-OH) groups to form urethanes, which are key components in polyurethane foams, elastomers, and coatings .
- Results/Outcomes : The outcomes of using “trans-2-Phenylcyclopropyl isocyanate” in this context were not specified in the sources I found. However, the use of isocyanates in general leads to the formation of polyurethane materials, which have a wide range of applications due to their versatility and desirable properties such as durability and resistance to abrasion .
- Application : “trans-2-Phenylcyclopropyl isocyanate” has been used in the synthesis of polyurethane materials . Polyurethane materials have a wide range of applications due to their versatility and desirable properties such as durability and resistance to abrasion .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, in general, isocyanates are used in reactions with compounds containing alcohol (-OH) groups to form urethanes, which are key components in polyurethane foams, elastomers, and coatings .
- Results/Outcomes : The outcomes of using “trans-2-Phenylcyclopropyl isocyanate” in this context were not specified in the sources I found. However, the use of isocyanates in general leads to the formation of polyurethane materials, which have a wide range of applications due to their versatility and desirable properties such as durability and resistance to abrasion .
- Application : “trans-2-Phenylcyclopropyl isocyanate” has been used as an isocyanate monomer during general solid-phase synthesis for identification of peroxisome proliferator-activated receptor ligands .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, in general, isocyanates are used in reactions with compounds containing alcohol (-OH) groups to form urethanes, which are key components in polyurethane foams, elastomers, and coatings .
- Results/Outcomes : The outcomes of using “trans-2-Phenylcyclopropyl isocyanate” in this context were not specified in the sources I found. However, the use of isocyanates in general leads to the formation of polyurethane materials, which have a wide range of applications due to their versatility and desirable properties such as durability and resistance to abrasion .
- Application : There is ongoing research into the production of bio-based isocyanates, including “trans-2-Phenylcyclopropyl isocyanate”, as a more sustainable alternative to petroleum-based isocyanates .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, in general, isocyanates are used in reactions with compounds containing alcohol (-OH) groups to form urethanes, which are key components in polyurethane foams, elastomers, and coatings .
- Results/Outcomes : The outcomes of using “trans-2-Phenylcyclopropyl isocyanate” in this context were not specified in the sources I found. However, the use of isocyanates in general leads to the formation of polyurethane materials, which have a wide range of applications due to their versatility and desirable properties such as durability and resistance to abrasion .
Field
Biochemistry
Field
Green Chemistry
Safety And Hazards
Trans-2-Phenylcyclopropyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2R)-2-isocyanatocyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188542 | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenylcyclopropyl isocyanate | |
CAS RN |
35019-96-6, 63009-74-5 | |
| Record name | rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63009-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-2-phenylcyclopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Phenylcyclopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


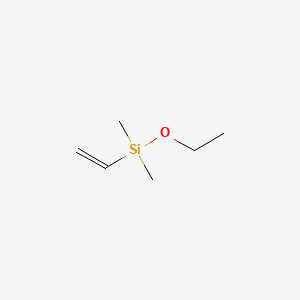
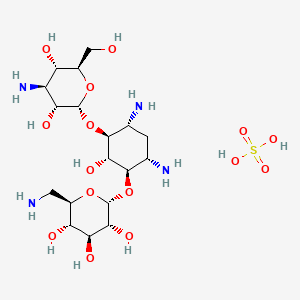
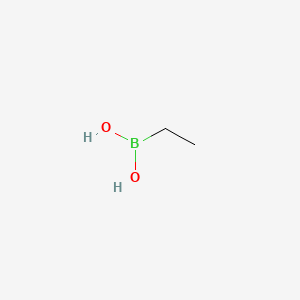
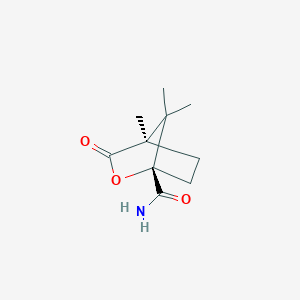
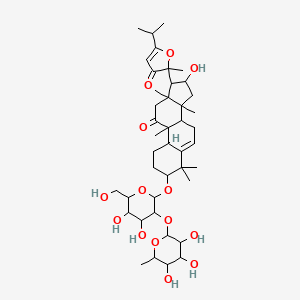
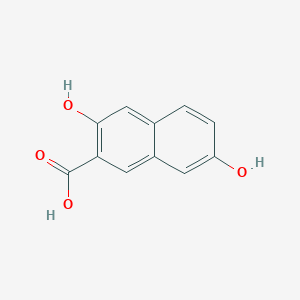
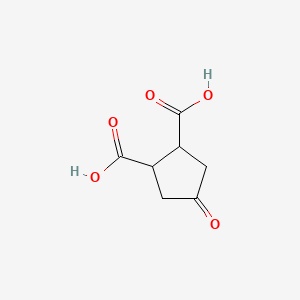
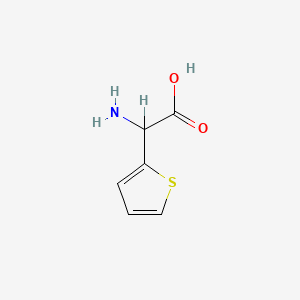
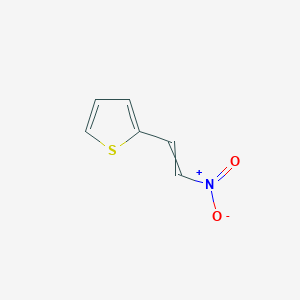
![2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1630573.png)
